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molecular formula C24H21F2N3O3 B8739712 7-(3,5-difluorophenyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-ol

7-(3,5-difluorophenyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-ol

Cat. No. B8739712
M. Wt: 437.4 g/mol
InChI Key: KIAJKLFNONPITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096582B2

Procedure details

To a mixture of 3-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one (880 mg, 2.72 mmol) in THF (15 ml) at 0° C., was added slowly (3,5-difluorophenyl)magnesium bromide (6.54 mL of 0.5 M solution in THF, 3.27 mmol) and the reaction was stirred for 3 hr. Additional amount of (3,5-difluorophenyl)magnesium bromide (6.0 mL of 0.5 M solution in THF, 3.0 mmol) was added and stirring was continued at 0° C. for 2 hr. The reaction mixture was quenched with water, extracted with ethyl acetate, and the organic phase was washed with water and brine, dried over sodium sulfate and concentrated. The crude product was purified by silica gel chromatography using 0-6% MeOH in DCM as solvent to afford the 828 mg of the title product.
Name
3-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
(3,5-difluorophenyl)magnesium bromide
Quantity
6.54 mL
Type
reactant
Reaction Step Two
Name
(3,5-difluorophenyl)magnesium bromide
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:15]2[C:19]3[CH2:20][CH2:21][CH2:22][C:23](=[O:24])[C:18]=3[O:17][N:16]=2)[CH:6]=[CH:7][C:8]=1[N:9]1[CH:13]=[C:12]([CH3:14])[N:11]=[CH:10]1.[F:25][C:26]1[CH:27]=[C:28]([Mg]Br)[CH:29]=[C:30]([F:32])[CH:31]=1>C1COCC1>[F:25][C:26]1[CH:27]=[C:28]([C:23]2([OH:24])[C:18]3[O:17][N:16]=[C:15]([C:5]4[CH:6]=[CH:7][C:8]([N:9]5[CH:13]=[C:12]([CH3:14])[N:11]=[CH:10]5)=[C:3]([O:2][CH3:1])[CH:4]=4)[C:19]=3[CH2:20][CH2:21][CH2:22]2)[CH:29]=[C:30]([F:32])[CH:31]=1

Inputs

Step One
Name
3-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one
Quantity
880 mg
Type
reactant
Smiles
COC=1C=C(C=CC1N1C=NC(=C1)C)C1=NOC2=C1CCCC2=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
(3,5-difluorophenyl)magnesium bromide
Quantity
6.54 mL
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)[Mg]Br
Step Three
Name
(3,5-difluorophenyl)magnesium bromide
Quantity
6 mL
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)[Mg]Br

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 0° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1(CCCC=2C(=NOC21)C2=CC(=C(C=C2)N2C=NC(=C2)C)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 828 mg
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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